N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound belongs to the 1,3,5-triazine family, characterized by a heterocyclic core substituted with a morpholino group at position 6, a 3,5-dimethylphenyl group at N2, and a phenyl group at N4, with a hydrochloride counterion enhancing solubility. The morpholino group contributes to polarity and hydrogen-bonding capacity, while the aromatic substituents influence lipophilicity and steric interactions .
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIOZFZRVJDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine and phenylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Scientific Research Applications
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride has several notable applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound can inhibit pathways related to DNA topoisomerase IIα and carbonic anhydrases, both crucial in cancer cell proliferation. In vitro studies have shown significant reductions in cell viability across various cancer cell lines .
- Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting specific signaling pathways associated with cytokine production and immune cell activation .
Biochemical Research
- Enzyme Inhibition : It acts as an inhibitor for enzymes linked to cancer progression and inflammation.
- Receptor Modulation : The compound interacts with receptors relevant to central nervous system disorders and inflammation .
Material Science
This compound has potential applications in developing advanced materials such as polymers and coatings due to its unique chemical properties that enhance material performance.
In Vitro Studies
A study demonstrated that this compound significantly reduces cell viability in various cancer cell lines by inducing apoptosis.
In Vivo Efficacy
Animal model studies indicated that administration of the compound leads to tumor regression in xenograft models when used in combination with other chemotherapeutics .
Mechanism of Action
The mechanism of action of N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Variations
Table 1: Structural Comparison of Triazine Derivatives
Key Differences and Implications
- Substituent Reactivity : The target compound lacks a reactive chloro group (common in herbicides like simazine ), making it more stable and suitable for pharmaceutical use. Chloro-containing analogs (e.g., ) are often intermediates in synthesis or herbicidal agents.
- Solubility: The hydrochloride salt in the target compound enhances aqueous solubility compared to neutral analogs like 4-chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine .
- Biological Activity: Morpholino groups in the target and bis(morpholino) derivatives may improve binding to biological targets (e.g., kinases) due to hydrogen bonding, whereas alkylamines in simazine favor soil adsorption and herbicidal persistence.
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to , involving substitution reactions with morpholine and aryl amines, but requires precise control to install the 3,5-dimethylphenyl group.
Research Findings and Data
Solubility and Stability
- Hydrochloride Salt: The target’s hydrochloride form increases polarity, with predicted solubility >50 mg/mL in water, compared to <10 mg/mL for neutral analogs like N-benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine .
- Thermal Stability: Morpholino-containing triazines (e.g., ) exhibit melting points >370 K, suggesting high thermal stability beneficial for storage.
Supplier Landscape and Structural Analogs
Suppliers (e.g., [[10], [13-16]]) offer analogs with variations in aryl substituents:
- N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-... hydrochloride : Increased lipophilicity from chlorophenyl may enhance membrane permeability.
- N2-(3-Methoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-... hydrochloride : Methoxy groups improve solubility but reduce metabolic stability.
Biological Activity
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the class of triazine derivatives. It has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core with various substituents that enhance its chemical properties and biological activity. The structural formula is characterized by:
- Triazine Ring : A six-membered ring containing three nitrogen atoms.
- Morpholino Group : Known for its nucleophilic characteristics.
- Phenyl Rings : Substituted with 3,5-dimethyl groups that may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN6O |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1179495-04-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Reaction of 3,5-dimethylaniline with cyanuric chloride to form an intermediate.
- Subsequent reaction with morpholine and phenylamine under controlled conditions.
- Use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the process.
In industrial settings, large-scale batch reactors are employed to optimize yield and purity through processes like crystallization and filtration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. In particular:
- Antiproliferative Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, notably triple-negative breast cancer cells (MDA-MB231). This cell line exhibited significant sensitivity to treatment with concentrations as low as 10 μM .
- Selectivity : The compound demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells (e.g., MCF-10A), indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
A structure–activity relationship analysis indicates that modifications in the substituents on the triazine ring can significantly affect biological activity. For instance:
- Compounds with specific substitutions on the phenyl rings exhibited enhanced lipophilicity and improved bioactivity profiles.
- The presence of morpholino groups has been correlated with increased nucleophilicity and potential interactions with biological targets .
Case Studies
- Study on Antiproliferative Activity :
- Comparison with Other Triazines :
Q & A
Q. Optimization strategies :
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Catalyst loading : Triethylamine (1.2–1.5 equivalents) balances reaction rate and byproduct formation.
- Temperature control : Stepwise heating (0°C → room temperature → reflux) minimizes side reactions.
Q. Table 1. Reaction Conditions and Yields
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | Et₃N | 0–5 | 75–80 |
| 2 | CH₃CN | Et₃N | 60–80 | 65–70 |
Basic: What structural features govern its biological activity?
Answer:
The triazine core and substituents dictate interactions with molecular targets:
- Triazine ring : Coordinates with enzymes via hydrogen bonding (e.g., DNA topoisomerase IIα) .
- Morpholino group : Enhances solubility and nucleophilicity, improving membrane permeability.
- 3,5-Dimethylphenyl : Increases lipophilicity, promoting hydrophobic binding in enzyme pockets.
Q. Table 2. Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClN₆O |
| Molecular Weight | 412.9 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Acceptors | 7 |
Basic: What in vitro biological activities have been reported?
Answer:
- Anticancer activity : IC₅₀ values of 2.5–8.7 µM against breast (MCF-7) and lung (A549) cancer cell lines via DNA topoisomerase IIα inhibition .
- Anti-inflammatory effects : Reduces IL-6 and TNF-α production in macrophages by 40–60% at 10 µM .
Methodological note : Use MTT assays for cytotoxicity and ELISA for cytokine profiling. Validate target engagement with enzymatic assays (e.g., fluorescence-based topoisomerase inhibition).
Basic: Which characterization techniques are critical for quality control?
Answer:
- NMR (¹H/¹³C) : Confirm substituent positions and purity (>95%).
- HPLC-MS : Detect trace impurities (e.g., unreacted intermediates).
- X-ray crystallography : Resolve crystal structure for SAR analysis.
Advanced: How do structural modifications impact bioactivity in SAR studies?
Answer: Systematic substitutions reveal:
- Phenyl group modifications : Electron-withdrawing groups (e.g., -Cl) increase topoisomerase IIα affinity but reduce solubility.
- Morpholino replacement : Replacing morpholine with piperidine lowers IC₅₀ by 30% due to altered steric effects .
Q. Table 3. SAR of Analogues
| Substituent (R₁/R₂) | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 3,5-Dimethylphenyl | 3.2 | 2.5 | 0.8 |
| 4-Chlorophenyl | 3.8 | 1.9 | 0.3 |
| Morpholino | 2.1 | 8.7 | 1.5 |
Advanced: How to resolve contradictions in reported anticancer efficacy across studies?
Answer: Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., NCI-60 panel) to compare cell lines.
- Structural impurities : Characterize batches via LC-MS to rule out degradation products.
- Pharmacokinetic factors : Evaluate metabolic stability (e.g., microsomal half-life) to explain in vitro-in vivo gaps .
Advanced: What strategies optimize reaction yields in scaled-up synthesis?
Answer:
- Continuous flow reactors : Improve heat/mass transfer, achieving 85% yield vs. 65% in batch .
- In-line purification : Couple synthesis with crystallization to isolate high-purity product (>99%).
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology.
Advanced: How does this compound compare to analogues in targeting carbonic anhydrases?
Answer:
- Selectivity : 10-fold higher inhibition of CA-IX (tumor-associated isoform) vs. CA-II (off-target) due to morpholino interactions .
- Potency : Compared to acetazolamide, this compound shows 3× lower IC₅₀ (12 nM vs. 35 nM) but similar binding kinetics.
Advanced: What computational methods predict its binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to topoisomerase IIα (PDB: 1ZXM).
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns.
- Free energy calculations (MM/PBSA) : Rank analogues by binding affinity .
Advanced: Why do in vivo results sometimes contradict in vitro data?
Answer:
- Metabolic instability : Rapid glucuronidation reduces plasma concentrations (t₁/₂ = 1.2 h in mice).
- Tissue distribution : Limited blood-brain barrier penetration despite high logP.
- Mitigation : Prodrug strategies (e.g., esterification) improve bioavailability by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
